![molecular formula C10H10O B14147669 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol CAS No. 57378-75-3](/img/structure/B14147669.png)
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol is a chemical compound with the molecular formula C₁₀H₁₀O and a molecular weight of 146.186 g/mol It is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety
Vorbereitungsmethoden
The synthesis of 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Indene Formation: The next step involves the formation of the indene moiety. This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form a diol or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Wissenschaftliche Forschungsanwendungen
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. Additionally, its unique structure enables it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol can be compared with other similar compounds, such as:
Cyclopropylbenzene: Similar in having a cyclopropane ring, but lacks the indene moiety.
Indanol: Contains an indene moiety with a hydroxyl group but lacks the cyclopropane ring.
Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxyl group but lacks the indene moiety.
The uniqueness of this compound lies in its combination of both the cyclopropane ring and the indene moiety, which imparts distinctive chemical and biological properties.
Eigenschaften
CAS-Nummer |
57378-75-3 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1,1a,6,6a-tetrahydrocyclopropa[a]inden-6-ol |
InChI |
InChI=1S/C10H10O/c11-10-7-4-2-1-3-6(7)8-5-9(8)10/h1-4,8-11H,5H2 |
InChI-Schlüssel |
UGFBGVISNUHSIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3=CC=CC=C3C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


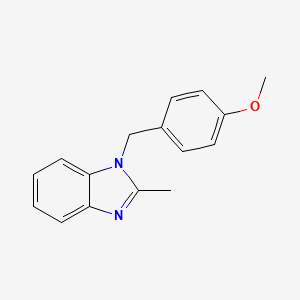
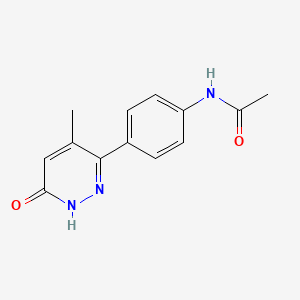
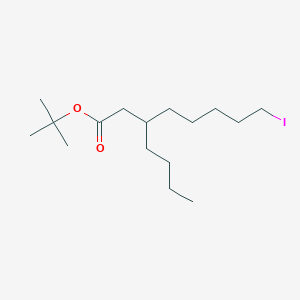
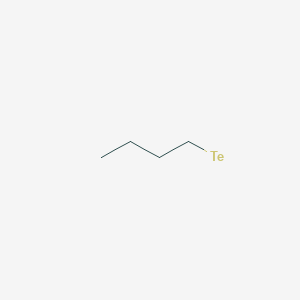
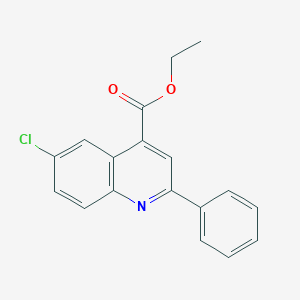
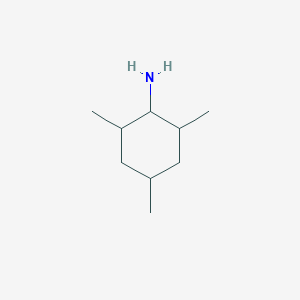
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
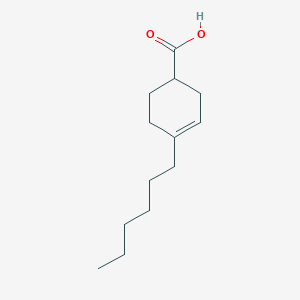
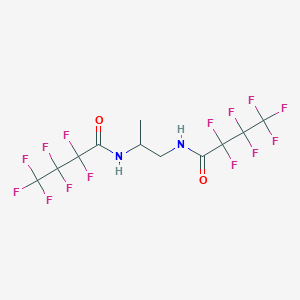
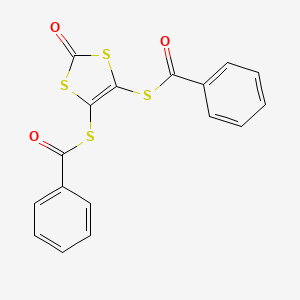
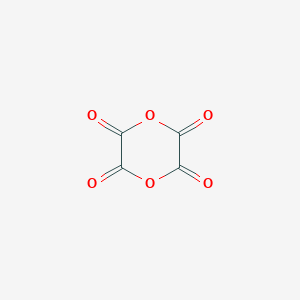
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)
![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
